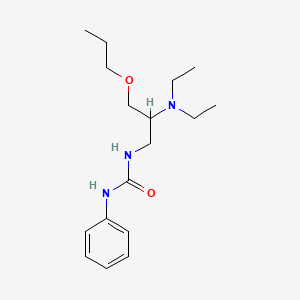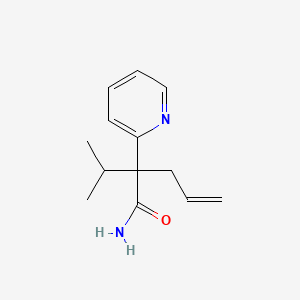
alpha-Allyl-alpha-isopropyl-2-pyridineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Allyl-alpha-isopropyl-2-pyridineacetamide typically involves the reaction of pyridineacetamide with allyl and isopropyl groups under specific conditions. One common method includes the use of alkyl halides in the presence of a base to facilitate the substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The allyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-Allyl-alpha-isopropyl-2-pyridineacetamide involves its interaction with molecular targets and pathways within biological systems. The allyl and isopropyl groups play a crucial role in its reactivity, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Alpha-Allyl-alpha-propyl-2-pyridineacetamide: Similar in structure but with a propyl group instead of an isopropyl group.
Alpha-Allyl-alpha-methyl-2-pyridineacetamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide is unique due to the presence of both allyl and isopropyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
102207-51-2 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-propan-2-yl-2-pyridin-2-ylpent-4-enamide |
InChI |
InChI=1S/C13H18N2O/c1-4-8-13(10(2)3,12(14)16)11-7-5-6-9-15-11/h4-7,9-10H,1,8H2,2-3H3,(H2,14,16) |
InChI Key |
NIFBWXNUFPQZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)(C1=CC=CC=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


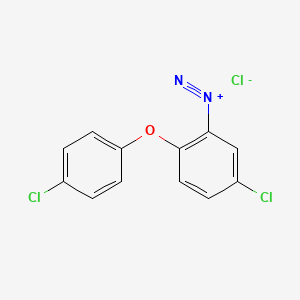
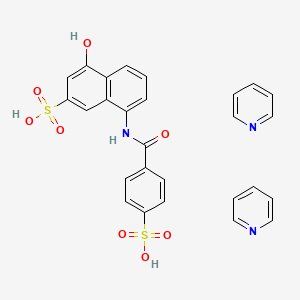
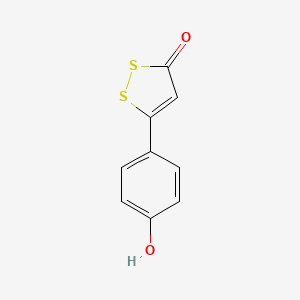
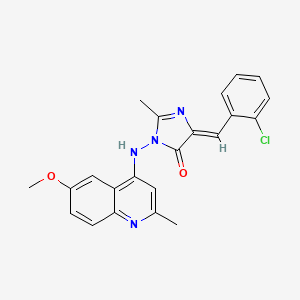
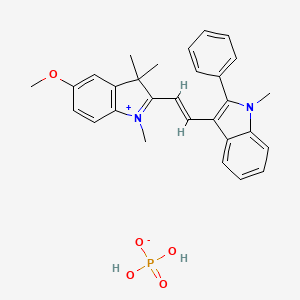
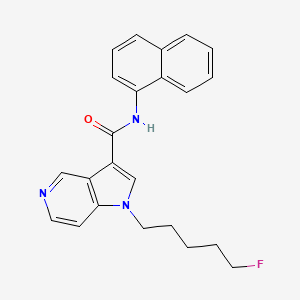
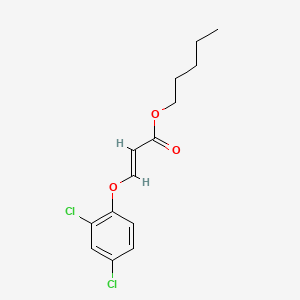
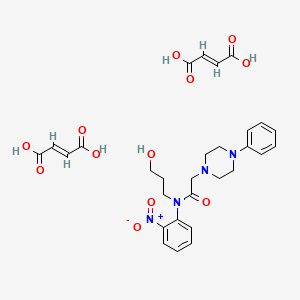
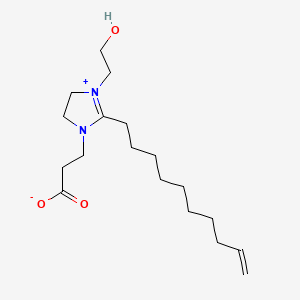
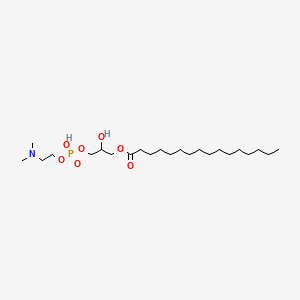
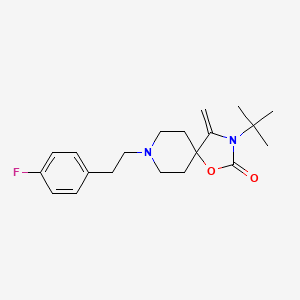
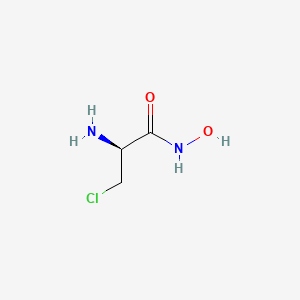
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
